

# Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride chemical properties

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## Compound of Interest

Compound Name:	Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride
Cat. No.:	B598086

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## Technical Guide: Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride** is a chemical compound of significant interest in contemporary drug discovery, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride**, serving as a technical resource for professionals in the field.

## Chemical and Physical Properties

The hydrochloride salt of Benzyl (piperidin-4-ylmethyl)carbamate possesses distinct properties from its free base form. While the CAS number 132431-09-5 is often associated with both forms by commercial vendors, it technically refers to the free base.<sup>[1][2][3][4]</sup> The addition of

hydrochloric acid results in a different molecular formula and weight. The properties of both the free base and the hydrochloride salt are summarized below for clarity.

Table 1: Physicochemical Properties

Property	Benzyl (piperidin-4-ylmethyl)carbamate (Free Base)	Benzyl (piperidin-4-ylmethyl)carbamate Hydrochloride
Molecular Formula	$C_{14}H_{20}N_2O_2$ [2][3][5]	$C_{14}H_{21}ClN_2O_2$ [6]
Molecular Weight	248.33 g/mol [2][3][5]	284.78 g/mol [6]
Appearance	White to off-white solid [5]	Not explicitly found, likely a solid
CAS Number	132431-09-5 [2][4]	Not explicitly assigned, often uses free base CAS
Boiling Point	$409.2 \pm 28.0$ °C at 760 mmHg [7]	Data not available
Melting Point	Data not available	Data not available
Solubility	Data not available	Data not available

Table 2: Storage and Stability

Compound	Condition	Duration
Benzyl (piperidin-4-ylmethyl)carbamate	4°C, protect from light [5]	-
(in solvent)	-20°C, protect from light [5]	1 month
	-80°C, protect from light [5]	6 months

## Synthesis and Experimental Protocols

The synthesis of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride** typically involves the protection of the primary amine of 4-(aminomethyl)piperidine with a benzyl chloroformate,

followed by the formation of the hydrochloride salt. While a specific, detailed protocol for this exact compound is not readily available in public literature, a general synthetic approach can be outlined based on established methods for similar compounds.

## General Synthetic Scheme:

A plausible synthetic route involves the reaction of 4-(aminomethyl)piperidine with benzyl chloroformate under basic conditions to form the carbamate, followed by treatment with hydrochloric acid.

### Experimental Protocol (General Procedure):

- Carbamate Formation:
  - Dissolve 4-(aminomethyl)piperidine in a suitable solvent such as dichloromethane or a biphasic system with an aqueous base (e.g., sodium bicarbonate solution).
  - Cool the solution in an ice bath.
  - Slowly add benzyl chloroformate dropwise while maintaining the temperature and stirring vigorously.
  - Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Benzyl (piperidin-4-ylmethyl)carbamate.
  - Purify the crude product by column chromatography on silica gel if necessary.
- Hydrochloride Salt Formation:
  - Dissolve the purified free base in a suitable solvent such as diethyl ether or ethyl acetate.
  - Add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

- The hydrochloride salt will precipitate out of the solution.
- Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride**.

## Analytical Characterization

The structural confirmation and purity assessment of **Benzyl (piperidin-4-ylmethyl)carbamate hydrochloride** are crucial. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 3: Analytical Methods

Technique	Description
<sup>1</sup> H NMR	Confirms the presence of characteristic protons of the benzyl and piperidine moieties. While specific shifts for the hydrochloride salt are not published, they can be predicted to be similar to related structures.
<sup>13</sup> C NMR	Provides information on the carbon skeleton of the molecule.
LC-MS	Used to determine the molecular weight of the compound and to assess its purity. A common method involves reverse-phase chromatography with a C18 column and a mobile phase gradient of water and acetonitrile with formic acid as an additive, coupled to a mass spectrometer with electrospray ionization (ESI) in positive mode. <a href="#">[8]</a>

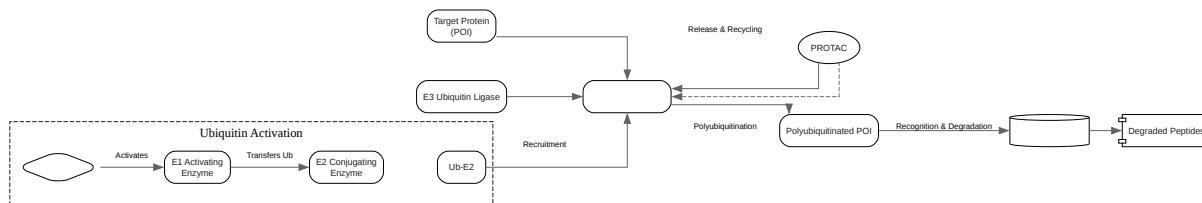
A certificate of analysis for the free base confirms that the <sup>1</sup>H NMR and LCMS data are consistent with the expected structure and that the purity is typically ≥98.0% by NMR.[\[5\]](#)

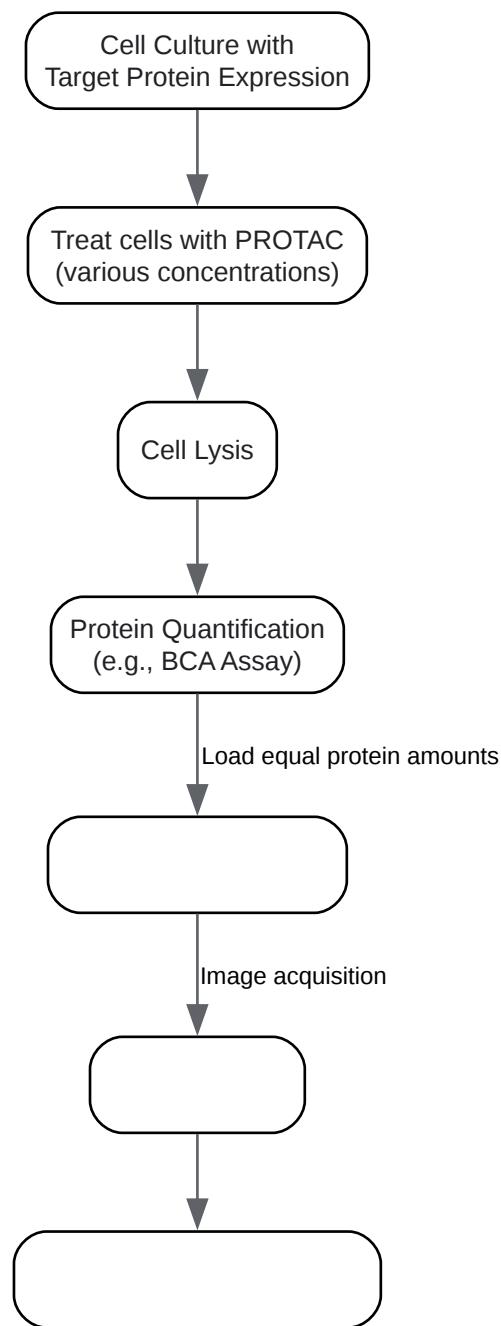
## Role in PROTAC Technology and Signaling Pathway

Benzyl (piperidin-4-ylmethyl)carbamate serves as a crucial building block for the linker component in PROTACs.<sup>[2][3]</sup> The linker connects the two main functional ends of a PROTAC: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.

The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination of the target protein marks it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

## PROTAC Mechanism of Action





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